

Generating Granzyme B Knockout Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GRANZYME B

Cat. No.: B1177868

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation and validation of **Granzyme B** (Gzmb) knockout (KO) mouse models. These models are invaluable tools for studying the role of **Granzyme B** in various physiological and pathological processes, including immune responses to viral infections and cancer, as well as its involvement in autoimmune diseases.

Introduction

Granzyme B is a serine protease predominantly found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. It plays a crucial role in inducing apoptosis in target cells, making it a key component of cell-mediated immunity. The generation of **Granzyme B** knockout mice allows for the precise investigation of its functions *in vivo*. This document outlines two primary methodologies for creating these models: CRISPR/Cas9-mediated gene editing and homologous recombination in embryonic stem (ES) cells.

Methods for Generating Granzyme B Knockout Mice

Several technologies are available for generating knockout mouse models. The two most common and well-established methods are CRISPR/Cas9 and homologous recombination. The choice of method often depends on factors such as desired precision, timeline, and available resources.

Feature	CRISPR/Cas9	Homologous Recombination
Principle	RNA-guided endonuclease introduces a double-strand break at the target gene, which is then repaired by non-homologous end joining (NHEJ), often resulting in frameshift mutations.	A targeting vector containing a selectable marker replaces the endogenous gene through homologous recombination in embryonic stem (ES) cells.
Efficiency	High	Moderate
Speed	Relatively fast (months)	Slower (can take over a year)
Cost	Generally lower	Higher
Off-target effects	A potential concern that requires careful guide RNA design and screening.	Less of a concern, but requires extensive screening of ES cell clones.
Precision	Can generate small indels or larger deletions with multiple guide RNAs.	Allows for precise replacement of the gene with a selectable marker or other sequences.

Experimental Protocols

I. Generation of Granzyme B Knockout Mice using CRISPR/Cas9

This protocol provides a generalized workflow for creating **Granzyme B** knockout mice using the CRISPR/Cas9 system.

1. Design and Synthesis of single-guide RNAs (sgRNAs)

- Objective: To design sgRNAs that specifically target the mouse Gzmb gene.
- Procedure:

- Identify the genomic locus of the mouse *Gzmb* gene using resources like the NCBI Gene database.
- Use online CRISPR design tools (e.g., CHOPCHOP, GenScript's gRNA design tool) to identify potential sgRNA target sites within the early exons of the *Gzmb* gene.^{[1][2]} Aim for target sites that are likely to induce a frameshift mutation upon NHEJ repair.
- Select 2-3 sgRNAs with high predicted on-target scores and low off-target scores.
- Synthesize the selected sgRNAs. This can be done by in vitro transcription or by ordering synthetic sgRNAs.

2. Preparation of Cas9 and sgRNA

- Objective: To prepare the Cas9 nuclease and sgRNAs for microinjection into mouse zygotes.
- Procedure:
 - Obtain commercially available, high-purity Cas9 protein or Cas9 mRNA.
 - If using Cas9 mRNA, it can be synthesized by in vitro transcription from a plasmid template.
 - Prepare a microinjection mix containing Cas9 protein (e.g., 100 ng/μl) and sgRNA (e.g., 50 ng/μl) in a suitable injection buffer.

3. Microinjection into Mouse Zygotes

- Objective: To deliver the CRISPR/Cas9 components into the pronuclei of fertilized mouse eggs.
- Procedure:
 - Harvest fertilized zygotes from superovulated female mice.
 - Perform pronuclear microinjection of the Cas9/sgRNA mixture into the zygotes.
 - Alternatively, electroporation can be used to deliver the CRISPR/Cas9 reagents.

4. Embryo Transfer and Generation of Founder Mice

- Objective: To produce live mice from the microinjected zygotes.
- Procedure:
 - Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
 - Allow the pregnancies to proceed to term. The resulting offspring are the founder (F0) generation.

5. Identification of Founder Mice with Gzmb Mutations

- Objective: To screen the F0 generation for the presence of mutations in the Gzmb gene.
- Procedure:
 - At weaning age, obtain a small tissue sample (e.g., tail snip) from each F0 mouse for genomic DNA extraction.
 - Perform PCR to amplify the targeted region of the Gzmb gene.
 - Sequence the PCR products (Sanger sequencing) to identify the presence of insertions or deletions (indels) that disrupt the Gzmb open reading frame.
 - Alternatively, a T7 endonuclease I (T7E1) assay can be used as a preliminary screening method to detect heteroduplexes formed from wild-type and mutant DNA strands.[\[3\]](#)

6. Breeding to Establish a Germline-Transmitted Knockout Line

- Objective: To generate a stable line of **Granzyme B** knockout mice.
- Procedure:
 - Breed the identified founder mice with wild-type mice to generate the F1 generation.
 - Genotype the F1 offspring to identify those that have inherited the Gzmb mutation.

- Intercross heterozygous F1 mice to generate homozygous **Granzyme B** knockout mice (Gzmb^{-/-}) in the F2 generation.

II. Generation of Granzyme B Knockout Mice using Homologous Recombination

This protocol outlines the traditional method of generating knockout mice via homologous recombination in embryonic stem (ES) cells.[\[4\]](#)[\[5\]](#)

1. Construction of the Granzyme B Targeting Vector

- Objective: To create a DNA construct that will replace the endogenous Gzmb gene with a selectable marker.
- Procedure:
 - Isolate a genomic clone containing the mouse Gzmb gene from a BAC library.
 - Design a targeting vector that includes:
 - 5' and 3' homology arms: These are several kilobase-long DNA sequences that are homologous to the regions flanking the Gzmb gene.
 - A positive selection cassette (e.g., neomycin resistance gene, neo). This will replace a critical exon or the entire coding sequence of the Gzmb gene.
 - A negative selection cassette (e.g., thymidine kinase gene, tk). This is placed outside of the homology arms.

2. Transfection of Embryonic Stem (ES) Cells

- Objective: To introduce the targeting vector into mouse ES cells.
- Procedure:
 - Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).

- Linearize the targeting vector.
- Introduce the linearized vector into the ES cells via electroporation.[\[6\]](#)

3. Selection of Homologously Recombined ES Cell Clones

- Objective: To identify ES cell clones in which the targeting vector has correctly integrated into the Gzmb locus.
- Procedure:
 - Culture the electroporated ES cells in the presence of a positive selection agent (e.g., G418 for the neo gene) and a negative selection agent (e.g., ganciclovir for the tk gene).
 - Only cells that have undergone homologous recombination will survive this double selection.
 - Pick individual drug-resistant ES cell colonies and expand them.

4. Screening of ES Cell Clones

- Objective: To confirm the correct gene targeting event in the selected ES cell clones.
- Procedure:
 - Isolate genomic DNA from each expanded ES cell clone.
 - Perform Southern blotting to verify the correct integration of the targeting vector and the absence of random integrations.[\[6\]](#)
 - PCR can also be used as a preliminary screening method.

5. Generation of Chimeric Mice

- Objective: To create mice composed of both wild-type cells and the genetically modified ES cells.
- Procedure:

- Inject the correctly targeted ES cells into the blastocoel of blastocyst-stage embryos from a mouse strain with a different coat color.
- Transfer the injected blastocysts into pseudopregnant surrogate mothers.
- The resulting offspring will be chimeras, identifiable by their mixed coat color.

6. Germline Transmission and Breeding

- Objective: To obtain mice that have inherited the knockout allele from the chimeric parent.
- Procedure:
 - Breed the chimeric mice with wild-type mice.
 - Genotype the offspring to identify those that have inherited the targeted Gzmb allele (heterozygotes).
 - Intercross the heterozygous mice to produce homozygous **Granzyme B** knockout mice.

Validation of Granzyme B Knockout Mice

Thorough validation is critical to ensure the successful generation of a **Granzyme B** knockout mouse model.

I. Genotyping by PCR

- Objective: To confirm the genetic modification at the Gzmb locus.
- Protocol:
 - DNA Extraction: Isolate genomic DNA from tail snips or ear punches using a standard DNA extraction kit or protocol.[\[7\]](#)
 - Primer Design: Design three primers for a multiplex PCR reaction:
 - Forward Primer (WT allele): Anneals upstream of the targeted region in the Gzmb gene.

- Reverse Primer (WT allele): Anneals within the targeted (deleted) region of the Gzmb gene.
- Reverse Primer (KO allele): Anneals within the inserted selection cassette (for homologous recombination) or a region that would only produce a product of a different size in the case of a CRISPR-mediated deletion.
- PCR Reaction: Set up a PCR reaction using a standard Taq polymerase mix and the three primers.
- Gel Electrophoresis: Analyze the PCR products on an agarose gel. The expected band sizes will differ for wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) mice.

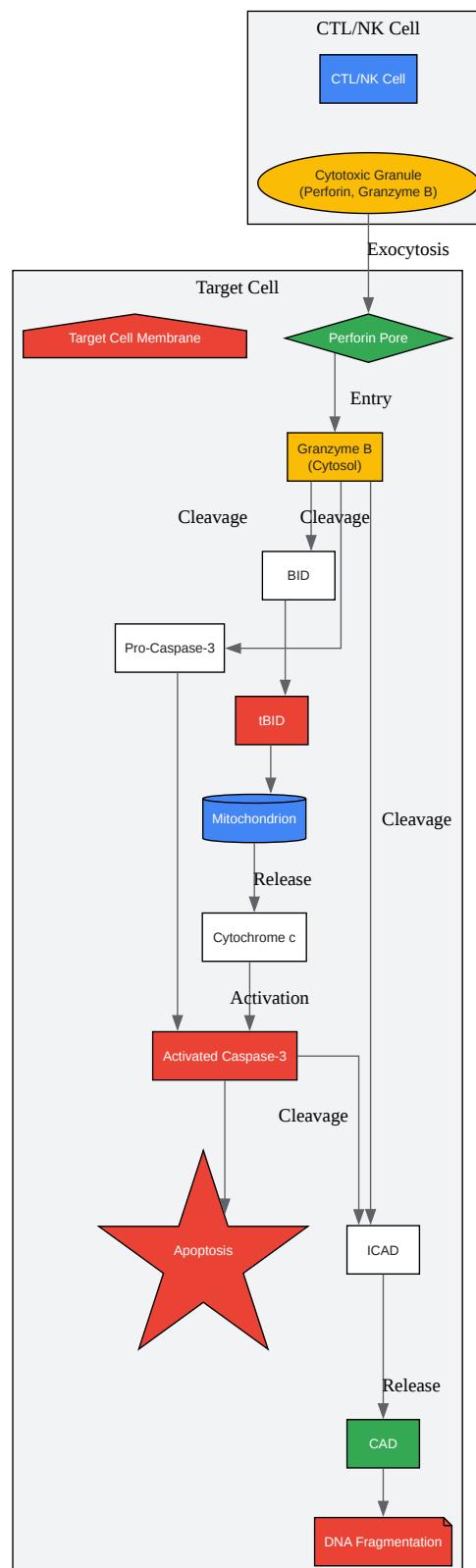
Genotype	Expected PCR Products
Wild-type (+/+)	A single band corresponding to the wild-type allele.
Heterozygous (+/-)	Two bands: one for the wild-type allele and one for the knockout allele.
Homozygous (-/-)	A single band corresponding to the knockout allele.

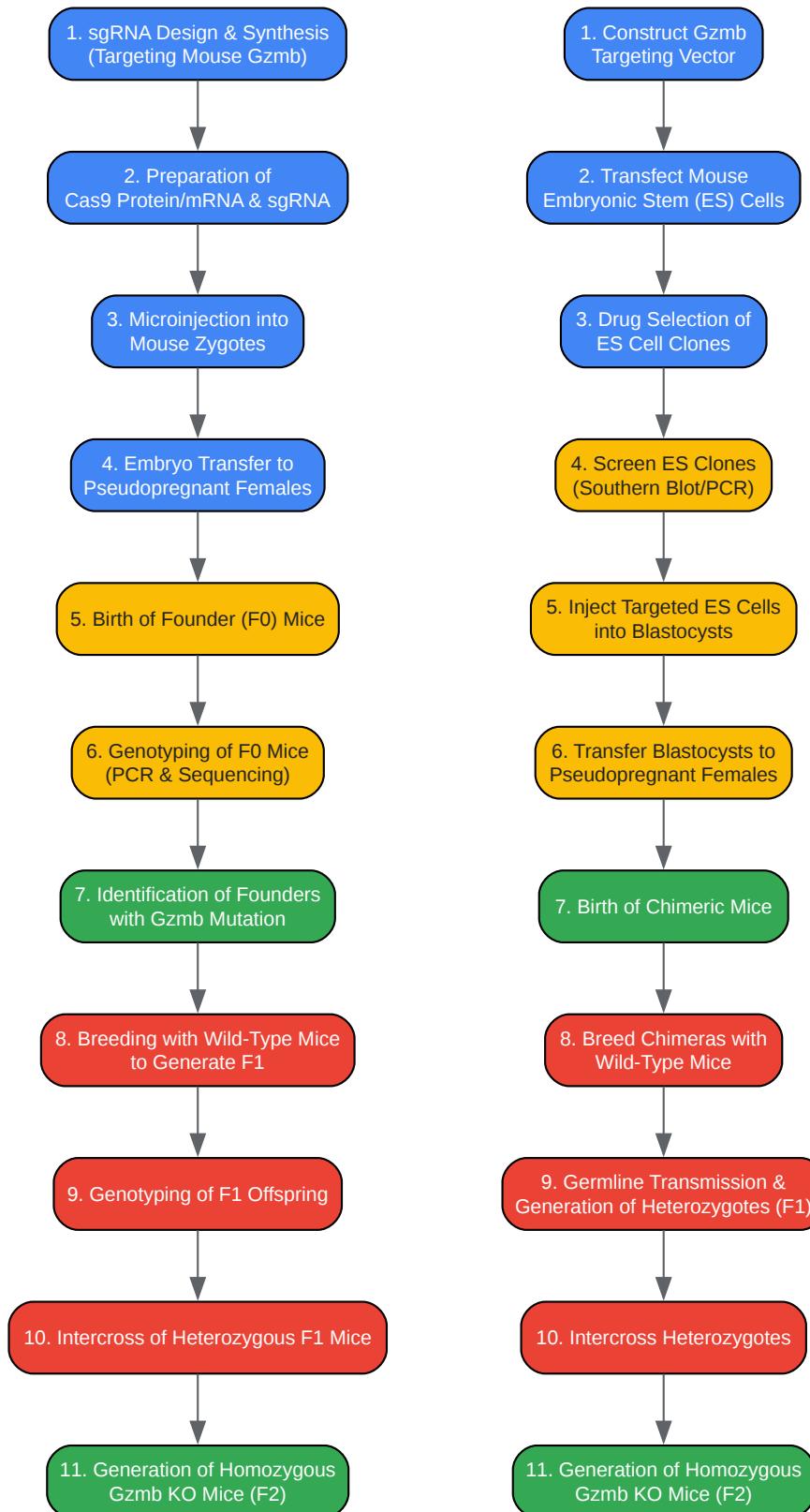
II. Western Blot Analysis

- Objective: To confirm the absence of **Granzyme B** protein in knockout mice.
- Protocol:
 - Protein Extraction: Isolate splenocytes from wild-type, heterozygous, and homozygous knockout mice. Activate cytotoxic T cells in vitro by culturing with anti-CD3 and anti-CD28 antibodies and IL-2. Lyse the activated cells in RIPA buffer to extract total protein.
 - Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with a primary antibody specific for **Granzyme B**.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The **Granzyme B** protein band should be present in wild-type and heterozygous samples but absent in homozygous knockout samples. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

III. Functional Assays: Cytotoxicity Assay


- Objective: To assess the functional consequence of **Granzyme B** deletion on cytotoxic cell activity.
- Protocol (Flow Cytometry-based):[8][9]
 - Effector Cell Preparation:
 - Isolate splenocytes from wild-type and **Granzyme B** knockout mice.
 - Activate NK cells *in vivo* by intraperitoneal injection of poly(I:C) 20 hours prior to spleen harvesting.[10]
 - Alternatively, generate alloreactive cytotoxic T lymphocytes (CTLs) *in vitro* by co-culturing splenocytes with irradiated allogeneic splenocytes for 5-6 days.[10][11]
 - Target Cell Preparation:
 - Use a suitable target cell line (e.g., YAC-1 for NK cells, or an allogeneic tumor cell line for CTLs).


- Label the target cells with a fluorescent dye such as CFSE.
- Co-culture:
 - Co-culture the effector cells (splenocytes) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
 - Incubate for 4 hours at 37°C.
- Staining and Flow Cytometry:
 - Add a viability dye (e.g., 7-AAD or Propidium Iodide) to the co-culture to identify dead cells.
 - Acquire the samples on a flow cytometer.
- Data Analysis:
 - Gate on the target cell population (CFSE-positive).
 - Determine the percentage of dead target cells (viability dye-positive) within the CFSE-positive population.
 - Calculate the percentage of specific lysis. Splenocytes from **Granzyme B** knockout mice are expected to show significantly reduced cytotoxic activity compared to wild-type splenocytes.

Cell Type	Wild-type (Gzmb ^{+/+})	Granzyme B KO (Gzmb ^{-/-})
Activated CTLs	High cytotoxicity	Significantly reduced cytotoxicity
Activated NK cells	High cytotoxicity	Significantly reduced cytotoxicity

Visualizations

Granzyme B Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 2. genscript.com [genscript.com]
- 3. genemedi.net [genemedi.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Homologous Recombination Events in Mouse Embryonic Stem Cells Using Southern Blotting and Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. boneandcancer.org [boneandcancer.org]
- 8. researchgate.net [researchgate.net]
- 9. A Sensitive and Simple Method to Assess NK Cell Activity by RT-qPCR for Granzyme B Using Spleen and Blood [scirp.org]
- 10. In Vitro- and Ex Vivo-derived Cytolytic Leukocytes from Granzyme A × B Double Knockout Mice Are Defective in Granule-mediated Apoptosis but not Lysis of Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Expression of Granzyme B and C in Murine Cytotoxic Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Generating Granzyme B Knockout Mouse Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1177868#generating-granzyme-b-knockout-mouse-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com